Tertiary Alcohol: Reduced Enzymatic Oxidation
Cyclohexanol, 1-(1-naphthalenyl)- is a tertiary alcohol; its hydroxyl-bearing carbon is fully substituted, rendering it incapable of undergoing enzymatic oxidation to a ketone. In contrast, the secondary alcohol 2-(1-naphthyl)cyclohexanol (CAS 116400-75-0) is susceptible to alcohol dehydrogenase-mediated oxidation. This class-level distinction is critical for applications requiring metabolic inertness or oxidative stability. While no direct head-to-head metabolic stability assay was identified, the chemical logic is universally accepted in medicinal chemistry and fragrance stability design .
| Evidence Dimension | Susceptibility to alcohol oxidation |
|---|---|
| Target Compound Data | Not oxidizable to a ketone (tertiary alcohol) |
| Comparator Or Baseline | 2-(1-Naphthyl)cyclohexanol: oxidizable to 2-(1-naphthyl)cyclohexanone (secondary alcohol) |
| Quantified Difference | Qualitative binary distinction; no quantitative oxidation rate data located |
| Conditions | Class-level chemical property; enzymatic oxidation systems (e.g., alcohol dehydrogenase) |
Why This Matters
For procurement in fragrance or medicinal chemistry programs, the non-oxidizable tertiary alcohol scaffold may provide longer shelf-life and reduced metabolic liability relative to secondary alcohol isomers.
